5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Overview
Description
5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with 2,4-dimethoxyaniline and thiosemicarbazide as the primary starting materials.
Condensation Reaction: : These materials undergo a condensation reaction in the presence of a strong acid, such as hydrochloric acid, to form the thiadiazole ring.
Purification: : The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the thiadiazole ring.
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used as a lead compound in the development of new drugs.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring plays a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
Thiadiazoles: : Other thiadiazole derivatives share structural similarities but may differ in their substituents and functional groups.
Dimethoxyphenyl Compounds: : Compounds with similar dimethoxyphenyl groups but different heterocyclic rings or other structural features.
Uniqueness: 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is unique due to its specific combination of the thiadiazole ring and the dimethoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9;/h3-5H,1-2H3,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKDTBWLQOYDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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